molecular formula C19H20N4O2 B2896133 N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)indolizine-2-carboxamide CAS No. 2034444-86-3

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)indolizine-2-carboxamide

Cat. No.: B2896133
CAS No.: 2034444-86-3
M. Wt: 336.395
InChI Key: XMHRLCOFHVFUFV-JCNLHEQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)indolizine-2-carboxamide (CAS 2034444-86-3) is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery research . This compound features a distinct molecular architecture, combining an indolizine-2-carboxamide core with a trans-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl group, yielding a molecular formula of C19H20N4O2 and a molecular weight of 336.39 g/mol . Its structure includes multiple hydrogen bond acceptors, which may influence its binding affinity to biological targets. The specific (1r,4r) stereochemistry of the cyclohexyl bridge is a critical feature that can define its three-dimensional conformation and subsequent interactions in biological systems . Researchers are exploring this scaffold due to the known pharmacological relevance of both indolizine and pyrimidine derivatives in developing novel therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-pyrimidin-2-yloxycyclohexyl)indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-18(14-12-16-4-1-2-11-23(16)13-14)22-15-5-7-17(8-6-15)25-19-20-9-3-10-21-19/h1-4,9-13,15,17H,5-8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHRLCOFHVFUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CN3C=CC=CC3=C2)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)indolizine-2-carboxamide involves several steps:

  • Preparation of the indolizine core: Starting with indolizine derivatives, functional groups are introduced to facilitate further reactions.

  • Formation of the cyclohexyl-pyrimidin-2-yloxy moiety: This involves the nucleophilic substitution of a suitable pyrimidine derivative onto the cyclohexyl precursor.

  • Coupling reaction: The key step involves coupling the pyrimidin-2-yloxy group to the indolizine core, typically using peptide-coupling reagents under anhydrous conditions.

Industrial production methods: On an industrial scale, the synthesis might involve continuous-flow reactors to ensure consistent reaction conditions and yield optimization. Advanced catalysts and automated systems enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically yielding oxidized indolizine derivatives.

  • Reduction: Reduction reactions can be employed to modify the functional groups, leading to reduced forms of the compound.

  • Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, altering its chemical properties and enhancing its functionality.

Common reagents and conditions:

  • Oxidation: Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Hydrides such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C).

  • Substitution: Utilizing reagents such as alkyl halides or acyl chlorides, with bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Major products formed:

  • Oxidized indolizine derivatives with varied oxidation states.

  • Reduced forms of the compound with altered functional groups.

  • Substituted derivatives retaining the core structure but with new functional groups.

Scientific Research Applications

Chemistry:

  • Synthesis of complex organic molecules.

  • Study of reaction mechanisms and functional group interconversions.

Biology:

  • Investigating biological pathways and enzyme interactions.

Medicine:

  • Potential therapeutic applications due to its biological activity.

  • Screening for pharmacological properties and drug development.

Industry:

  • Use as a chemical intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The indolizine and pyrimidin-2-yloxy groups are key to its binding affinity and specificity. Through a series of molecular interactions, the compound can modulate biological pathways, leading to its observed effects. Detailed studies often reveal the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s closest analogs differ in key substituents and heterocyclic systems, impacting physicochemical properties and biological activity:

Compound Core Structure Substituents Molecular Formula Molecular Weight Key Features
N-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)indolizine-2-carboxamide Indolizine-2-carboxamide Pyrimidin-2-yloxy, trans-cyclohexyl Not explicitly stated Not reported Bicyclic indolizine core; pyrimidine oxygen linker; stereospecific cyclohexyl
2,4-Dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide (BK67040) Thiazole-5-carboxamide Pyrimidin-2-yloxy, trans-cyclohexyl C₁₆H₂₀N₄O₂S 332.42 Thiazole core; methyl groups at positions 2 and 4; commercial availability
N-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)morpholine-4-carboxamide Morpholine-4-carboxamide Pyrazin-2-yloxy, trans-cyclohexyl C₁₅H₂₂N₄O₃ 306.36 Morpholine ring; pyrazine oxygen linker; lower molecular weight
2-((1r,4r)-4-(Imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexyl)acetonitrile Imidazo-pyrrolopyridine Acetonitrile, trans-cyclohexyl Not reported Not reported Polycyclic heteroaromatic system; JAK kinase-targeted design
Key Observations:
  • Core Heterocycle : The indolizine core distinguishes the target compound from thiazole (BK67040) and morpholine (pyrazine analog) derivatives. Indolizine’s aromaticity and planar structure may enhance π-π stacking interactions in biological targets compared to saturated morpholine .
  • Oxygen Linker : Pyrimidin-2-yloxy (target compound and BK67040) vs. pyrazin-2-yloxy (morpholine analog) alters electronic properties. Pyrimidine’s nitrogen-rich structure may improve solubility or hydrogen bonding relative to pyrazine .
  • Stereochemistry : All analogs share the trans-(1r,4r)-cyclohexyl scaffold, critical for conformational stability and receptor binding .

Biological Activity

N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)indolizine-2-carboxamide is a synthetic compound that has gained attention in various fields of biological research due to its unique structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl ring substituted with a pyrimidin-2-yloxy group and an indolizine-2-carboxamide moiety. Its molecular formula is C18H21N3O3C_{18}H_{21}N_{3}O_{3}, and it possesses notable chemical properties that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit certain enzymes critical for cancer cell proliferation.
  • Apoptosis Induction: Research indicates that it can induce apoptosis in cancer cells through the activation of caspase pathways, particularly caspase-3, which is a hallmark of programmed cell death .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Cell Viability Assays: In vitro studies demonstrated that this compound significantly inhibited the growth of liver cancer cell lines HepG2 and Huh7. The compound induced apoptosis in these cells, as evidenced by increased levels of cleaved PARP and active caspase-3 .
    Cell LineIC50 (µM)Mechanism of Action
    HepG212.5Caspase activation
    Huh715.0PARP cleavage
  • Combination Therapy: The compound showed enhanced efficacy when used in combination with gemcitabine, leading to a synergistic effect that further reduced cell viability .

Antimicrobial Activity

Besides anticancer effects, preliminary studies suggest antimicrobial properties. The structural components of the compound may interact with microbial cell membranes or inhibit critical metabolic pathways within pathogens.

Case Studies

Several case studies have been documented regarding the biological activity of similar compounds within the indolizine family:

  • Indolizine Derivatives: A study on related indolizine compounds revealed significant anticancer properties against various cancer types, emphasizing the importance of structural modifications in enhancing biological activity .
  • PPAR Ligands: Research has indicated that certain derivatives can act as PPAR (Peroxisome Proliferator-Activated Receptor) ligands, potentially influencing metabolic processes and offering therapeutic benefits in metabolic disorders and cancer .

Comparative Analysis

To illustrate the unique aspects of this compound, a comparison with similar compounds is presented:

Compound NameBiological ActivityUnique Features
N-((1R,4R)-4-(pyrimidin-2-yloxy)nicotinamideModerate anticancerNicotinamide moiety
N-((1R,4R)-4-(pyrimidin-2-yloxy)benzamideLow anticancerBenzamide instead of indolizine
N-(substituted hydrazides of indolizine-2-carboxylic acidAntimonoamine oxidaseFocus on monoamine oxidase inhibition

Future Directions

Ongoing research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • In vivo studies to assess therapeutic efficacy and safety.
  • Mechanistic studies to identify specific molecular targets.
  • Structure-activity relationship (SAR) analyses to optimize derivatives for enhanced potency.

Q & A

Q. Key Considerations :

  • Stereochemical Control : Ensure retention of the (1r,4r) configuration during substitution reactions by using chiral catalysts or protecting groups .
  • Yield Optimization : Adjust reaction time (12–24 hrs) and stoichiometry (1.2–1.5 eq of coupling agent) based on TLC monitoring .

Basic: How is the stereochemical configuration of the cyclohexyl-pyrimidinyloxy moiety confirmed?

Methodological Answer :
Use a combination of:

X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction (e.g., monoclinic P21/c system, as in structurally similar compounds) .

NMR Analysis : Compare 1^1H and 13^{13}C NMR spectra with trans-cyclohexane derivatives; axial-equatorial proton coupling constants (J=812J = 8–12 Hz) confirm chair conformation .

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict and match experimental NOESY cross-peaks for substituent orientation .

Advanced: How to design experiments to elucidate the compound’s mechanism of action in kinase inhibition?

Q. Methodological Answer :

Target Screening :

  • Perform kinase profiling assays (e.g., Eurofins KinaseProfiler) to identify primary targets. Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, VEGFR) .

Biophysical Validation :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KDK_D, konk_{on}/koffk_{off}) using immobilized kinase domains .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) .

Cellular Assays :

  • Use phospho-specific antibodies in Western blotting to assess downstream signaling (e.g., ERK phosphorylation in cancer cell lines) .

Data Interpretation : Cross-reference inhibition patterns with structural analogs (e.g., quinoline-sulfonamide derivatives showing IC50_{50} < 100 nM for VEGFR2) .

Advanced: How to resolve contradictions in bioactivity data across different assay platforms?

Q. Methodological Answer :

Assay Reproducibility :

  • Replicate experiments in triplicate using orthogonal methods (e.g., cell viability via MTT vs. ATP-luminescence assays) .

Compound Integrity :

  • Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and LC-MS .

Solubility Adjustments :

  • Use co-solvents (e.g., DMSO ≤ 0.1% v/v) or formulate as cyclodextrin complexes to mitigate aggregation in aqueous buffers .

Case Study : Discrepancies in IC50_{50} values for pyrimidinyloxy analogs were resolved by verifying compound stability under assay conditions (pH 7.4, 37°C) .

Basic: What analytical techniques are critical for confirming purity and structural integrity?

Q. Methodological Answer :

HPLC : Reverse-phase C18 column, gradient elution (10–90% acetonitrile in 20 min), UV detection at 254 nm .

Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and rule out degradation products .

Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (deviation < 0.4%) .

Example : A structurally related benzamide showed 99.2% purity via HPLC (tR_R = 12.3 min) and HRMS m/z 357.1234 (calc. 357.1241) .

Advanced: What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

Q. Methodological Answer :

Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the indolizine nitrogen .

Formulation : Use nanoemulsions (e.g., PEGylated liposomes) or solubilizing agents (e.g., TPGS) .

Structural Modifications : Replace hydrophobic groups (e.g., cyclohexyl → piperazinyl) while maintaining activity (SAR-guided synthesis) .

Data : Pyrazinyloxy analogs achieved 10-fold solubility enhancement (from 5 µM to 50 µM) via carboxylate salt formation .

Advanced: How to design structure-activity relationship (SAR) studies for lead optimization?

Q. Methodological Answer :

Core Modifications :

  • Region A (Indolizine) : Introduce electron-withdrawing groups (e.g., -CN, -CF3_3) to enhance π-stacking in hydrophobic pockets .
  • Region B (Pyrimidinyloxy) : Replace oxygen with sulfur to probe H-bond acceptor strength .

Biological Testing :

  • Screen analogs against primary (target kinase) and counter-targets (e.g., hERG) to balance potency and selectivity .

Computational Tools :

  • Molecular docking (AutoDock Vina) and MD simulations to predict binding modes and guide synthesis .

Q. SAR Table :

ModificationActivity (IC50_{50}, nM)Selectivity Ratio (Target/hERG)
Parent Compound85 ± 312:1
Indolizine-CN42 ± 28:1
Pyrimidinyl-S120 ± 525:1

Basic: What are the stability profiles under varying storage conditions?

Q. Methodological Answer :

Accelerated Stability Testing :

  • Thermal : 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Photolytic : Expose to UV light (ICH Q1B); assess isomerization or ring-opening .

Recommendations :

  • Store lyophilized solid at -20°C under argon; reconstitute in anhydrous DMSO for assays .

Data : A pyrimidinyloxy-cyclohexyl analog showed <5% degradation after 1 month at -20°C but 30% degradation at 25°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.